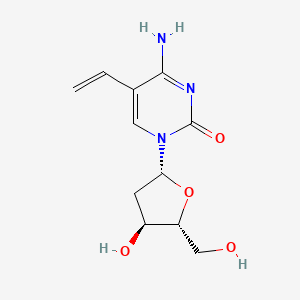

5-Vinyl-2'-deoxycytidine

Description

Contextualization within Modified Nucleoside Analogs for Biological Systems

Modified nucleoside analogs are synthetic molecules that mimic the natural building blocks of DNA and RNA. acs.org These analogs, which feature alterations to the sugar moiety, the phosphate (B84403) backbone, or the nucleobase, have become indispensable tools in chemical biology and medicine. acs.orgnih.gov By mimicking endogenous nucleosides, they can be processed by cellular enzymes and incorporated into nucleic acids. jenabioscience.com This incorporation allows for the probing and manipulation of biological processes.

The applications of modified nucleosides are diverse, ranging from antiviral and anticancer therapies to advanced diagnostic tools. acs.orgjenabioscience.com For instance, some analogs act as chain terminators during DNA or RNA synthesis, a mechanism exploited in many antiviral and anticancer drugs. nih.gov Others are designed with specific functional groups that are not found in natural biological systems. These "bioorthogonal" handles allow for specific chemical reactions to be performed within a complex cellular environment without interfering with native biochemical processes. mdpi.com 5-Vinyl-2'-deoxycytidine falls into this latter category, with its vinyl group serving as a reactive site for such specific chemical ligations.

Historical Development and Significance of Vinyl-Functionalized Nucleosides in Chemical Biology

The exploration of vinyl-functionalized nucleosides dates back to the early 1980s, driven by the search for new antiviral agents. A 1982 study described a rapid and efficient synthesis of this compound from precursor nucleosides. nih.gov This research revealed that this compound exhibited significant activity against herpes simplex virus types 1 and 2, with a high selectivity index, indicating it was more toxic to the virus than to host cells. nih.gov This early work established the potential of vinyl-modified nucleosides as therapeutic candidates.

The significance of the vinyl group extends beyond its influence on biological activity. In the context of modern chemical biology, the vinyl moiety is recognized as a valuable dienophile for inverse-electron-demand Diels-Alder (iEDDA) reactions. lumiprobe.comrsc.org This type of "click chemistry" is characterized by its high speed, specificity, and ability to proceed under biological conditions, making it ideal for labeling and imaging biomolecules in living cells. researchgate.net The development of these bioorthogonal reactions has revitalized interest in vinyl-functionalized nucleosides like this compound as probes for studying dynamic cellular processes.

Overview of Research Paradigms Utilizing this compound

While much of the recent research in metabolic labeling has focused on its close analog, 5-Vinyl-2'-deoxyuridine (B1214878) (VdU), the principles and applications are directly relevant to this compound. mdpi.comlumiprobe.combroadpharm.com The primary research paradigms for vinyl-functionalized nucleosides include:

Metabolic Labeling of Nascent DNA: this compound can be supplied to cells, where it is taken up and phosphorylated by cellular kinases. The resulting triphosphate is then a substrate for DNA polymerases, which incorporate it into newly synthesized DNA during replication. nih.govjenabioscience.com This process effectively "tags" the nascent DNA with vinyl groups.

Bioorthogonal Ligation for Detection and Imaging: The vinyl groups incorporated into the DNA serve as handles for bioorthogonal reactions. The most common is the iEDDA reaction with a tetrazine-conjugated probe. acs.orgnih.gov This probe can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or another molecule for further functional studies. This allows for the visualization of DNA synthesis in cells and tissues with high specificity and temporal resolution. acs.orgnih.gov

Antiviral Research: Building on the initial findings, the antiviral properties of this compound and related compounds continue to be an area of interest. The mechanism of action is believed to involve the phosphorylation of the nucleoside by viral-specific enzymes, leading to the inhibition of viral DNA replication.

The table below summarizes the key properties of this compound and its common analogs used in nucleic acid research.

| Compound Name | Key Features and Applications |

| This compound | Antiviral activity against herpes simplex virus. nih.gov Potential for metabolic labeling of DNA and subsequent bioorthogonal ligation via iEDDA reactions. |

| 5-Vinyl-2'-deoxyuridine (VdU) | Widely used for metabolic labeling of DNA for imaging and proteomics applications. mdpi.comlumiprobe.combroadpharm.com Acts as a thymidine (B127349) analog. lumiprobe.com |

| 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | A popular thymidine analog for metabolic labeling of DNA. The ethynyl (B1212043) group reacts with azide-probes via copper-catalyzed or strain-promoted click chemistry. researchgate.netresearchgate.net |

| 5-Ethynyl-2'-deoxycytidine (B116413) (EdC) | A deoxycytidine analog used for DNA labeling via click chemistry, reported to have lower cytotoxicity than EdU in some cases. researchgate.netjenabioscience.comjenabioscience.com |

Structure

3D Structure

Propriétés

Numéro CAS |

84574-81-2 |

|---|---|

Formule moléculaire |

C11H15N3O4 |

Poids moléculaire |

253.25 g/mol |

Nom IUPAC |

4-amino-5-ethenyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H15N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h2,4,7-9,15-16H,1,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1 |

Clé InChI |

XMXZVTAHPMDQDZ-DJLDLDEBSA-N |

SMILES |

C=CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

SMILES isomérique |

C=CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canonique |

C=CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Autres numéros CAS |

84574-81-2 |

Synonymes |

2'-deoxy-5-vinylcytidine 5-vinyl-2'-deoxycytidine |

Origine du produit |

United States |

Synthetic Methodologies for 5 Vinyl 2 Deoxycytidine and Its Derivatives

Strategic Chemical Synthesis Routes for 5-Vinyl-2'-deoxycytidine Precursors

Palladium-Catalyzed Cross-Coupling Reactions for Vinyl Group Introduction

The introduction of the vinyl group at the C5 position of the pyrimidine (B1678525) ring is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Stille coupling and the Heck reaction are two of the most prominent methods utilized for this transformation.

A key precursor for these reactions is a 5-halo-2'-deoxycytidine derivative, typically 5-iodo-2'-deoxycytidine. The synthesis often starts from the more readily available 5-iodo-2'-deoxyuridine, which is then converted to the corresponding cytidine (B196190) derivative.

A representative example of a Stille coupling involves the reaction of a protected 5-iodo-2'-deoxyuridine with tributyl(vinyl)tin (B143874) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride. nih.gov The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov This reaction efficiently forms the carbon-carbon bond between the pyrimidine ring and the vinyl group. A general scheme for this transformation is presented below:

Scheme 1: Stille coupling for the synthesis of a 5-vinyluridine (B14088465) derivative.

Alternatively, the Heck reaction provides another powerful tool for the vinylation of 5-halonucleosides. fiu.edu This reaction involves the coupling of the 5-halonucleoside with an alkene in the presence of a palladium catalyst and a base. fiu.edu While both methods are effective, the choice of reaction often depends on the specific substrate and desired reaction conditions.

The following table summarizes typical conditions for the palladium-catalyzed vinylation of a 5-iodo-2'-deoxyuridine precursor:

| Parameter | Condition | Reference |

| Starting Material | 3'-O-(t-butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)-5-iodo-2'-deoxyuridine | nih.gov |

| Reagent | Tributyl(vinyl)tin | nih.gov |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride ((Ph₃P)₂PdCl₂) | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Temperature | 80°C | nih.gov |

| Reaction Time | 1.5 hours | nih.gov |

Following the introduction of the vinyl group to the uridine (B1682114) precursor, the 4-oxo group is converted to an amino group to yield the desired this compound derivative. nih.gov

Stereoselective Glycosylation Approaches for Nucleoside Formation

While the synthesis of this compound often starts from a pre-existing nucleoside, the principles of stereoselective glycosylation are fundamental to the synthesis of its precursors and other modified nucleosides. The formation of the N-glycosidic bond between the sugar moiety and the nucleobase must be controlled to obtain the desired β-anomer, which is the biologically active form.

Several methods have been developed for stereoselective glycosylation. The Vorbrüggen glycosylation is a widely used method that involves the reaction of a silylated nucleobase with a protected sugar derivative, typically a 1-O-acetyl or 1-chloro sugar, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The stereochemical outcome of the glycosylation is influenced by the protecting groups on the sugar moiety. For instance, a participating group at the C2 position of the sugar, such as an acetyl or benzoyl group, can direct the formation of the β-anomer through the formation of a cyclic acyl-oxonium ion intermediate.

Another approach involves the use of glycosyl donors with non-participating groups at C2, which can lead to a mixture of α and β anomers. In such cases, the stereoselectivity can be influenced by factors such as the solvent, temperature, and the nature of the catalyst and nucleobase.

Protecting Group Strategies for Controlled Synthesis

The use of protecting groups is essential in nucleoside chemistry to ensure regioselectivity and to prevent unwanted side reactions during the multi-step synthesis of this compound and its derivatives. The hydroxyl groups of the deoxyribose sugar and the exocyclic amino group of the cytosine base must be protected.

Hydroxyl Group Protection: The 5'-hydroxyl group is typically protected with an acid-labile group such as the 4,4'-dimethoxytrityl (DMT) group. The DMT group is advantageous because its removal generates a stable cation that has a characteristic orange color, allowing for easy monitoring of the deprotection step during solid-phase synthesis. Furthermore, its lipophilicity aids in the purification of the protected nucleoside by chromatography. umich.edu

The 3'-hydroxyl group is often protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group. nih.gov Silyl ethers are stable under a variety of reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Amino Group Protection: The exocyclic amino group of cytosine is typically protected with an acyl group, such as a benzoyl (Bz) or acetyl (Ac) group. These protecting groups are stable during the synthesis and can be removed under basic conditions, such as treatment with aqueous ammonia, at the final deprotection step.

The choice of protecting groups must be orthogonal, meaning that each group can be removed under specific conditions without affecting the others. This allows for the sequential deprotection of the different functional groups as needed during the synthesis.

Preparation of this compound 5'-Triphosphates for Enzymatic Applications

This compound 5'-triphosphate (5-VdCTP) is a key derivative used in various enzymatic applications, including its incorporation into DNA by polymerases for labeling and sequencing studies. The synthesis of nucleoside triphosphates is a critical step and is generally achieved through the phosphorylation of the corresponding nucleoside.

The most common method for the synthesis of nucleoside 5'-triphosphates is the Yoshikawa-Ludwig procedure, which involves the reaction of a protected nucleoside with phosphoryl chloride (POCl₃) in a phosphate-based solvent like trimethyl phosphate (B84403). The resulting dichlorophosphate (B8581778) intermediate is then hydrolyzed and subsequently reacted with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to yield the desired triphosphate.

A general procedure for the synthesis of a modified deoxycytidine triphosphate is as follows:

The protected nucleoside (e.g., N⁴-benzoyl-5-vinyl-2'-deoxycytidine) is dissolved in a suitable solvent, such as trimethyl phosphate.

The solution is cooled, and phosphoryl chloride is added.

After the initial phosphorylation, the reaction is quenched, and the intermediate is then treated with a solution of pyrophosphate.

The final product is purified by ion-exchange chromatography.

The following table outlines a general one-pot phosphorylation method applicable to the synthesis of 5-VdCTP:

| Step | Reagents and Conditions | Reference |

| Phosphorylation | POCl₃, Proton Sponge, Trimethyl phosphate, 0°C to rt | researchgate.netoup.comoup.com |

| Pyrophosphate addition | Tributylammonium pyrophosphate, Tributylamine, Acetonitrile | researchgate.netoup.comoup.com |

| Deprotection | Aqueous ammonia | researchgate.netoup.comoup.com |

| Purification | Ion-exchange chromatography | researchgate.netoup.comoup.com |

Derivatization Techniques for Bioconjugation Handle Integration

The vinyl group at the C5 position of this compound serves as a versatile chemical handle for the attachment of various molecules, such as fluorophores, biotin (B1667282), or other reporter groups. This process, known as bioconjugation, is crucial for the application of this modified nucleoside in biological studies.

One of the most powerful and widely used reactions for the derivatization of the vinyl group is the inverse-electron-demand Diels-Alder (iEDDA) reaction. researchgate.netnih.govmdpi.comnih.gov This "click chemistry" reaction involves the [4+2] cycloaddition of the electron-rich vinyl group (dienophile) with an electron-deficient diene, typically a tetrazine derivative. sigmaaldrich.com The iEDDA reaction is highly efficient, proceeds rapidly under physiological conditions, and is bioorthogonal, meaning it does not interfere with biological processes. mdpi.com This makes it an ideal method for labeling DNA containing this compound in living cells. researchgate.netnih.govnih.gov

The reaction of a this compound-containing DNA with a tetrazine-functionalized probe is depicted below:

Scheme 2: Inverse-electron-demand Diels-Alder reaction for the bioconjugation of this compound.

Synthesis of Phosphoramidites for Solid-Phase Oligonucleotide Synthesis

For the site-specific incorporation of this compound into oligonucleotides, the corresponding phosphoramidite (B1245037) derivative is required. Phosphoramidites are the building blocks used in automated solid-phase oligonucleotide synthesis.

The synthesis of the this compound phosphoramidite follows a standard procedure starting from the appropriately protected nucleoside. The 5'-hydroxyl group is protected with a DMT group, and the exocyclic amino group is protected with a benzoyl or acetyl group. The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net

A detailed protocol for the synthesis of a modified deoxycytidine phosphoramidite, which is analogous to the synthesis of the 5-vinyl derivative, is as follows:

The protected nucleoside (e.g., 5'-O-DMT-N⁴-benzoyl-5-vinyl-2'-deoxycytidine) is dissolved in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.gov

N,N-diisopropylethylamine and the phosphitylating reagent are added, and the reaction is stirred at room temperature. nih.gov

The reaction is monitored by TLC, and upon completion, the mixture is washed with an aqueous sodium bicarbonate solution and brine.

The organic layer is dried, and the solvent is evaporated.

The crude product is purified by silica (B1680970) gel chromatography to yield the desired phosphoramidite. nih.gov

The resulting phosphoramidite can then be used in an automated DNA synthesizer to incorporate this compound at any desired position within an oligonucleotide sequence.

Development of Nucleoside Triphosphate Analogs for Polymerase Substrates

The enzymatic synthesis of modified DNA using DNA polymerases offers a powerful and versatile alternative to traditional chemical solid-phase synthesis. uni-konstanz.de This method relies on the ability of DNA polymerases to accept and incorporate modified 2'-deoxynucleoside-5'-triphosphates (dNTPs) into a growing DNA strand. The development of dNTP analogs, such as this compound triphosphate (5-vinyl-dCTP), is crucial for expanding the chemical diversity of DNA for applications in chemical biology, diagnostics, and nanotechnology. mdpi.compsu.edu The C5 position of pyrimidines is a common site for modification as it generally does not interfere with the Watson-Crick base pairing. oup.com

Research into C5-modified pyrimidine analogs has demonstrated that various DNA polymerases can utilize these substrates, although the efficiency of incorporation is dependent on the nature of the substituent, the specific polymerase used, and the template sequence. nih.gov A systematic study of 5-substituted pyrimidine dNTPs, including those with vinyl, ethynyl (B1212043), and phenyl groups, found that analogs with π-electron-containing substituents are often excellent substrates for DNA polymerases, sometimes even better than the natural dNTPs. acs.org

Specifically for 5-vinyl-dCTP, successful incorporation into DNA has been achieved using several thermostable DNA polymerases. frontiersin.org This demonstrates its utility as a substrate for generating vinyl-functionalized DNA. The vinyl group serves as a reactive handle for post-synthetic modifications, for instance, via alkene-tetrazine ligation. jenabioscience.com

Polymerase Compatibility and Incorporation Studies

The acceptance of modified dNTPs is not universal among all DNA polymerases. Different enzyme families and even different members within the same family can show significant variation in their ability to incorporate a specific analog.

Key findings from polymerase incorporation studies with 5-vinyl-dCTP and related C5-modified analogs include:

Family B Polymerases: DNA polymerases from this family, such as Pwo, Vent (exo-), and KOD XL, have been shown to successfully incorporate 5-vinyl-dCTP to produce modified DNA molecules. frontiersin.org KOD Dash and KOD(exo-) have also been investigated for their ability to use various C5-modified dCTP analogs in PCR. nih.gov Deep VentR (exo-) polymerase was found to accept a wide range of modified deoxyuridine triphosphates, indicating a general proficiency for C5-substituted pyrimidines. psu.edu

Family A Polymerases: Enzymes like Taq polymerase have also been tested. While Taq can accept some C5-modified pyrimidines, it can be less proficient than Family B polymerases for certain analogs. psu.edunih.gov

Competitive Incorporation: In competitive primer extension assays where both the modified dNTP and its natural counterpart (dCTP) are present, 5-substituted cytosine dNTPs were found to be comparable to natural dCTP when used with Bst polymerase. acs.org This suggests that under certain conditions, these analogs can effectively compete for incorporation.

The research into polymerase substrates has also extended to other modifications on the deoxycytidine scaffold. For instance, N4-acyl-2'-deoxycytidine triphosphates have been synthesized and shown to be efficiently used by a variety of Family A and B DNA polymerases, including Taq, Klenow fragment (exo-), Bsm, and KOD XL. oup.comoup.comresearchgate.net

The table below summarizes the findings on the enzymatic incorporation of various C5-modified dCTP analogs by different DNA polymerases.

| Modified dNTP | DNA Polymerase(s) | Outcome | Reference(s) |

| 5-Vinyl-dCTP | Pwo, Vent (exo-), KOD XL | Successful incorporation to prepare modified DNA. | frontiersin.org |

| 5-Vinyl-dCTP | Bst Polymerase | Comparable substrate to natural dCTP in competitive primer extension. | acs.org |

| C5-modified dCTPs | Taq, Tth, Vent(exo-), KOD Dash, KOD(exo-) | Full-length PCR product generation depends on the substituent, polymerase, and template sequence. | nih.gov |

| 7-Vinyl-7-deaza-dATP | Bst Polymerase | Better substrate than natural dATP in competitive primer extension. | acs.org |

| 8-Vinyl-dGTP | KlenTaq, KOD, Therminator | Efficiently processed and incorporated to form full-length products. | uni-konstanz.de |

These studies demonstrate that this compound triphosphate and its analogs are valuable tools for the enzymatic synthesis of modified DNA. The compatibility with several common DNA polymerases allows for the site-specific introduction of vinyl functionalities, paving the way for further chemical derivatization and the development of novel DNA-based materials and probes.

Enzymatic Recognition and Incorporation of 5 Vinyl 2 Deoxycytidine into Nucleic Acids

Substrate Specificity of DNA Polymerases for 5-Vinyl-2'-deoxycytidine 5'-Triphosphate

The ability of DNA polymerases to recognize and incorporate modified nucleotide triphosphates is not universal; it is highly dependent on the specific polymerase, the nature of the modification, and the reaction conditions. mdpi.com Studies on various C5-substituted pyrimidines have shown that even bulky groups can be tolerated by certain DNA polymerases. mdpi.com

Analysis of Family A DNA Polymerase Activity with this compound Analogs

Family A DNA polymerases, which include enzymes like Taq polymerase and the Klenow fragment of E. coli DNA polymerase I, are widely used in molecular biology. Research into the substrate specificity of these enzymes for modified nucleotides has shown a degree of tolerance for C5-substituted pyrimidines.

While direct and detailed kinetic studies on the incorporation of this compound 5'-triphosphate (5-vinyl-dCTP) by Family A polymerases are not extensively detailed in the available literature, comparative studies with a range of C5-substituted cytosine analogs provide valuable insights. In competitive primer extension assays, 5-vinyl-dCTP was found to be a good substrate for Bst DNA polymerase, a Family A enzyme. These studies suggest that the vinyl group at the C5 position is well-tolerated.

In a broader context, studies on other C5-modified deoxycytidine analogs have shown that Family A polymerases can incorporate nucleotides with various substituents, although often with lower efficiency than Family B polymerases. For instance, in studies of N4-acyl-2'-deoxycytidine analogs, Taq polymerase and the exonuclease-deficient Klenow fragment were able to incorporate these modified nucleotides, although the efficiency was influenced by the bulkiness of the acyl group. oup.comresearchgate.netnih.gov This suggests that the relatively small vinyl group of this compound is unlikely to present a major steric hindrance to Family A polymerases.

Evaluation of Family B DNA Polymerase Utilization of this compound Analogs

Family B DNA polymerases, which include high-fidelity enzymes such as Pwo, Vent, and KOD polymerases, are often more adept at incorporating modified nucleotides. acs.org This has been shown to be true for 5-vinyl-dCTP.

It has been demonstrated that DNA molecules containing this compound can be synthesized through polymerase incorporation using several Family B DNA polymerases, including Pwo, Vent (exo-), and KOD XL. This indicates that 5-vinyl-dCTP is a viable substrate for these enzymes.

More specific competitive primer extension experiments have shown that 5-vinyl-dCTP is a good to excellent substrate for KOD XL polymerase and a moderate to good substrate for Pwo and Vent (exo-) polymerases. In these competitive assays, where the modified nucleotide is in competition with its natural counterpart (dCTP), 5-vinyl-dCTP showed an incorporation rate comparable to that of dCTP (approximately 49-52% incorporation). This high level of incorporation suggests that the vinyl modification has minimal interference with the polymerase's active site.

The following table summarizes the reported utility of 5-vinyl-dCTP with various Family B DNA polymerases.

| DNA Polymerase | Family | Substrate Activity |

| KOD XL | B | Good to Excellent |

| Pwo | B | Moderate to Good |

| Vent (exo-) | B | Moderate to Good |

Terminal Deoxynucleotidyl Transferase (TdT) Incorporation Studies

Terminal Deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that can add deoxynucleotides to the 3' end of a DNA strand. aatbio.com This enzyme is known to have broad substrate specificity and can incorporate a wide variety of modified nucleotides.

While there are no direct studies found that specifically detail the incorporation of this compound by TdT, research on other modified cytidine (B196190) analogs provides a strong indication of its likely behavior. For example, TdT has been shown to efficiently incorporate N4-acylated-2'-deoxycytidine nucleotides, with the ability to add several hundred of these modified monomers to the 3' end of a DNA primer. oup.comresearchgate.net Given that TdT can accommodate these bulkier N4-acylated modifications, it is highly probable that the smaller vinyl group at the C5 position of this compound would also be readily incorporated. However, without direct experimental evidence, this remains an extrapolation.

Fidelity and Efficiency of this compound Incorporation During DNA Replication

The fidelity of DNA replication refers to the ability of a DNA polymerase to accurately incorporate the correct nucleotide opposite a template base. The efficiency of incorporation is a measure of how well the polymerase utilizes the modified nucleotide compared to the natural one.

Regarding fidelity, the primary expectation is that this compound will base-pair with guanine (B1146940) in the template strand, following Watson-Crick base pairing rules. The C5 position is not directly involved in the hydrogen bonding that forms the rungs of the DNA ladder, so modifications at this position are generally not expected to alter the base-pairing specificity. oup.commdpi.com Studies on other C5-modified cytidines, such as 5-formyl-2'-deoxycytidine, have shown that while the correct base (guanine) is predominantly inserted opposite the modification, there can be a low level of misincorporation of other bases. nih.govnih.gov However, the vinyl group is not expected to significantly alter the tautomeric equilibrium of the cytosine base, which is a common cause of mispairing with other modifications. Therefore, it is anticipated that the incorporation of this compound during DNA replication would proceed with high fidelity, though specific experimental data to confirm this is not available in the reviewed literature.

Enzymatic Synthesis of Oligonucleotides and Nucleic Acid Constructs Containing this compound

The ability to incorporate this compound into DNA using polymerases opens up the possibility of synthesizing modified oligonucleotides and larger DNA constructs. acs.orgacs.orgacs.org These modified nucleic acids can have a variety of applications, including their use as probes or for further functionalization through chemical reactions targeting the vinyl group.

The successful use of Pwo, Vent (exo-), and KOD XL DNA polymerases to prepare DNA molecules containing this compound confirms the feasibility of this approach. Primer extension is a common method for the site-specific incorporation of a single or a few modified nucleotides into an oligonucleotide. For the synthesis of longer, fully modified DNA constructs, polymerase chain reaction (PCR) can be employed, provided the polymerase used is capable of efficiently and faithfully amplifying a template containing the modified base. Given that Family B polymerases like KOD XL, Pwo, and Vent (exo-) are thermostable and have been shown to incorporate 5-vinyl-dCTP, they are suitable candidates for such PCR-based synthesis.

The synthesis of oligonucleotides containing this compound has also been achieved through chemical methods, such as the use of a phosphoramidite (B1245037) of a this compound derivative in automated solid-phase DNA synthesis. nih.govoup.com This chemical synthesis route provides an alternative to enzymatic methods and allows for the precise placement of the modified base at any desired position in the oligonucleotide sequence.

Influence of Base-Pairing Properties of this compound on Polymerase Activity

The base-pairing properties of a modified nucleotide are a critical determinant of its behavior as a substrate for DNA polymerases. For this compound, the vinyl group at the C5 position projects into the major groove of the DNA double helix. oup.commdpi.com This positioning is generally favorable for polymerase acceptance, as it does not interfere with the Watson-Crick hydrogen bonding faces of the nucleobase.

The expectation is that this compound will form a stable base pair with guanine, similar to a standard cytosine-guanine base pair. Studies on other C5-substituted pyrimidines have generally shown that the modification does not significantly disrupt the stability of the DNA duplex, and in some cases, can even enhance it. The vinyl group, being relatively small and non-polar, is not expected to cause significant steric or electronic disruption that would adversely affect base pairing and, consequently, polymerase activity.

While direct thermodynamic studies on the stability of a this compound-guanine base pair within a DNA duplex are not available in the reviewed literature, the successful enzymatic incorporation provides strong indirect evidence of its favorable base-pairing properties.

Bioorthogonal Chemistry Applications of 5 Vinyl 2 Deoxycytidine in Molecular Systems

Copper-Free Alkene-Tetrazine Ligation (Inverse Electron Demand Diels-Alder) with Incorporated 5-Vinyl-2'-deoxycytidine

The cornerstone of this compound's (a vinyl-modified analogue of deoxycytidine) utility in bioorthogonal chemistry is its participation in the copper-free alkene-tetrazine ligation, a type of inverse electron demand Diels-Alder (IEDDA) reaction. harvard.edulumiprobe.comnih.govwikipedia.org In this reaction, the electron-rich vinyl group (the dienophile) of the incorporated nucleoside reacts with an electron-poor tetrazine (the diene). wikipedia.org This cycloaddition is highly efficient and specific, proceeding readily under physiological conditions without the need for a toxic copper catalyst, which is a significant advantage for in vivo studies. mdpi.comrsc.org The reaction is irreversible due to the subsequent retro-Diels-Alder reaction that releases nitrogen gas. rsc.org

Once this compound is introduced to cells, it can be metabolized by endogenous enzymes and incorporated into newly synthesized DNA during the S-phase of the cell cycle. lumiprobe.comresearchgate.net This vinyl-functionalized DNA then serves as a target for subsequent detection with tetrazine-conjugated molecules, such as fluorescent dyes or affinity tags like biotin (B1667282), enabling visualization and purification of the newly replicated DNA. harvard.edulumiprobe.comjenabioscience.com

Reaction Kinetics and Selectivity in Biological Environments

The kinetics of the IEDDA reaction between this compound and tetrazines are a critical factor for its application in biological systems. The second-order rate constant for the reaction of 5-vinyl-2'-deoxyuridine (B1214878) (a closely related analogue) with a commercially available tetrazine was reported to be approximately 0.02 M⁻¹s⁻¹. nih.gov While this rate is sufficient for many applications, it is relatively slow compared to reactions with more strained alkenes. nih.gov However, the reaction is highly selective and bioorthogonal, showing no cross-reactivity with other functional groups present in the cellular environment. mdpi.com

The reaction rate can be significantly influenced by the structure of both the dienophile and the tetrazine. For instance, increasing the ring strain of the dienophile generally leads to faster reaction rates. nih.gov The table below presents a comparison of second-order rate constants for the iEDDA reaction of various 2'-deoxyuridine (B118206) analogues with a tetrazine-modified dye.

| Dienophile in 2'-deoxyuridine Analogue | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| 5-Vinyl-2'-deoxyuridine | 0.021 |

| Homallyl-modified 2'-deoxyuridine | 0.0015 |

| Cyclopropenyl-modified 2'-deoxyuridine | 0.034 |

| Norbornenyl-modified 2'-deoxyuridine | 1.05 |

| Data sourced from a study using a tetrazine-modified cyanine-styryl dye. nih.gov |

This demonstrates that while the vinyl group is the simplest and smallest dienophile, leading to more modest reaction rates, modifications to the dienophile structure can significantly enhance the kinetics. nih.gov

Development of Tetrazine-Conjugated Probes for this compound Detection

A key component for the detection of incorporated this compound is the development of tetrazine-conjugated probes. These probes typically consist of a tetrazine moiety linked to a reporter molecule, most commonly a fluorophore. mdpi.comnih.gov A significant advancement in this area has been the creation of fluorogenic tetrazine probes. mdpi.comnih.govrsc.org These probes are designed to be non-fluorescent or have their fluorescence quenched in their unreacted state. mdpi.comnih.gov Upon reaction with the vinyl group of the incorporated nucleoside, a chemical transformation occurs that "turns on" the fluorescence, leading to a significant increase in the fluorescent signal. harvard.edumdpi.comnih.gov

This fluorogenic response is highly advantageous for cellular imaging as it minimizes background fluorescence from unreacted probes, often eliminating the need for wash steps. mdpi.comresearchgate.net The quenching mechanism can vary, including Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PeT), and internal conversion. researchgate.netrsc.org The design of these probes involves careful selection of the fluorophore and the linker connecting it to the tetrazine to ensure efficient quenching and a high turn-on ratio upon reaction. mdpi.comrsc.orgresearchgate.net For example, tetrazine-functionalized dyes based on coumarin, BODIPY, and cyanine (B1664457) have been developed for this purpose. nih.govresearchgate.net

Orthogonal Bioorthogonal Reactions with this compound for Multi-Labeling Strategies

A significant advantage of the alkene-tetrazine ligation is its chemical orthogonality to other bioorthogonal reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". nih.govmdpi.com This orthogonality means that the vinyl group of this compound reacts selectively with a tetrazine, while an alkyne group, such as that in 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), reacts selectively with an azide (B81097), with no cross-reactivity between the pairs. mdpi.comrsc.org

This mutual orthogonality allows for the development of multi-labeling strategies to simultaneously track different biological processes or different populations of molecules. mdpi.comrsc.org For instance, researchers have successfully performed dual-labeling of cellular DNA by simultaneously incorporating both this compound (or its uridine (B1682114) analogue VdU) and EdU. mdpi.comrsc.org The two distinct populations of labeled DNA can then be visualized with different colored fluorescent probes, one conjugated to a tetrazine and the other to an azide. rsc.org This enables time-resolved, multicolor labeling of DNA synthesis, providing a powerful tool for studying DNA replication dynamics. nih.gov

Spatial and Temporal Control of Reactions with this compound

Achieving spatial and temporal control over bioorthogonal reactions is crucial for studying dynamic processes within living systems. Light is an ideal external trigger for this purpose due to its high precision. researchgate.net Recent advancements have led to the development of photo-controllable bioorthogonal reactions involving tetrazines. researchgate.netnih.gov

One strategy involves the use of "photocaged" dihydrotetrazines. These molecules are unreactive until they are exposed to light of a specific wavelength, which triggers their conversion to the reactive tetrazine form. nih.gov This allows for the precise initiation of the IEDDA reaction with an incorporated dienophile like this compound at a specific time and location within a cell or tissue. researchgate.netnih.gov Another approach, termed "photoclick" chemistry, utilizes light to generate a reactive intermediate from a stable precursor, such as a tetrazole, which then reacts with the alkene. mdpi.comescholarship.org It has been demonstrated that metabolic labeling of DNA with 5-vinyl-2'-deoxyuridine can be followed by a bioorthogonal "photoclick" modification triggered by visible light (405 nm and 450 nm) after fixation. researchgate.net This provides a method for visualizing genomic DNA with full spatiotemporal control. researchgate.net

Integration of this compound into DNA-Templated Reactions

DNA-templated synthesis leverages the specific hybridization of DNA strands to bring reactive moieties into close proximity, thereby accelerating their reaction. The integration of this compound into DNA-templated reactions has been shown to dramatically enhance the rate of the alkene-tetrazine ligation. researchgate.net

In one study, the reversible high-affinity intercalation of a novel acridine-tetrazine conjugate into a DNA duplex containing 5-vinyl-2'-deoxyuridine resulted in a staggering 60,000-fold increase in the reaction rate compared to the non-templated reaction. researchgate.net The second-order rate constant for this DNA-templated tetrazine-alkene IEDDA was determined to be 590 M⁻¹s⁻¹. researchgate.net This significant rate enhancement is attributed to the high effective molarity of the reactants when they are co-localized on the DNA template. Furthermore, the reaction was highly fluorogenic due to the loss of fluorescence quenching of the acridine-tetrazine upon reaction, enabling real-time monitoring of the ligation. researchgate.net

In a related context of DNA-templated reactions, a photoreversible ligation of oligonucleotides through 5-vinyldeoxyuridine has been reported. d-nb.info Irradiation at 366 nm in the presence of a DNA template led to the ligation product with a high yield of 93%. nih.gov This demonstrates the potential of vinyl-modified nucleosides, including this compound, as effective components in DNA-templated chemical transformations.

Molecular Studies of Nucleic Acid Modifications by 5 Vinyl 2 Deoxycytidine

Impact of 5-Vinyl-2'-deoxycytidine Incorporation on DNA Duplex Stability

The thermodynamic stability of a DNA duplex is a critical parameter that influences nearly all aspects of its biological function. The incorporation of modified nucleobases can either stabilize or destabilize the double helix. The effect is typically quantified by measuring the change in melting temperature (T_m), the temperature at which half of the duplex DNA molecules dissociate into single strands.

Currently, specific experimental studies and corresponding data tables detailing the precise impact of a this compound modification on the thermal stability of DNA duplexes are not extensively available in peer-reviewed literature. While research on other C5-modified cytosines, such as 5-formyl-2'-deoxycytidine, has shown that such modifications can significantly reduce the thermal stability of duplexes, particularly when mismatched, equivalent quantitative data for 5-VdC has not been reported.

Alterations in Base-Pairing and Hydrogen Bonding Networks due to the C5-Vinyl Moiety

High-resolution structural data, for instance from Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, are required to precisely determine the effects of the C5-vinyl group on base-pairing and hydrogen bond lengths and angles within a DNA duplex. At present, specific structural studies elucidating these atomic-level details for oligonucleotides containing this compound are not available in the public scientific literature. Early research from 1982 noted that the 5-VdC nucleoside itself appears to polymerize readily, but did not investigate its properties within a DNA oligonucleotide. nih.gov

Influence on Nucleic Acid Conformation and Dynamics

A comprehensive understanding of these influences requires specific biophysical and structural analysis. However, dedicated studies investigating the specific impact of this compound on the global conformation and dynamic properties of DNA or RNA are not currently documented in published research.

Investigating Interactions with DNA/RNA Binding Proteins and Enzymes

The ability of DNA and RNA polymerases to accept and incorporate modified nucleotides is fundamental to many biotechnological applications. Research has shown that this compound 5'-triphosphate (dCViTP) is recognized and utilized as a substrate by several DNA polymerases.

A 2016 review highlighted that DNA molecules containing 5-vinyl-dCTP can be synthesized via polymerase incorporation using a selection of Family B DNA polymerases, including Pwo, Vent (exo-), and KOD XL. frontiersin.org This indicates that the C5-vinyl modification on deoxycytidine is tolerated by the active sites of these high-fidelity enzymes.

Further quantitative studies have explored the efficiency of this incorporation. In competitive primer extension assays where the polymerase is presented with both the natural dCTP and the modified dCViTP, the vinyl-modified version demonstrated noteworthy acceptance. acs.org For example, Bst DNA polymerase incorporated dCViTP with an efficiency that was comparable to that of the natural dCTP. acs.org

| Modified Nucleotide | Incorporation Efficiency (Compared to dCTP) | Reference |

|---|---|---|

| This compound (dCViTP) | 49–52% | acs.org |

| 5-Ethynyl-2'-deoxycytidine (B116413) (dCETP) | 49–52% | acs.org |

| 5-Phenyl-2'-deoxycytidine (dCPhTP) | 49–52% | acs.org |

These findings demonstrate that the vinyl group at the C5 position of deoxycytidine does not preclude its use by DNA polymerases, making it a viable candidate for the enzymatic synthesis of modified DNA. acs.orgoup.com

Mechanisms of Modified DNA/RNA Recognition and Processing In Vitro

The successful enzymatic synthesis of DNA containing 5-VdC is the first step in understanding its biological processing. The presence of the modification can influence subsequent enzymatic reactions, such as cleavage by restriction enzymes or processing by repair machinery.

Studies have successfully utilized Polymerase Chain Reaction (PCR) to create DNA templates that are fully substituted with C5-modified pyrimidines, including those with vinyl groups. oup.com The ability to generate these modified DNA molecules in vitro opens the door for their use in a variety of assays. For example, DNA templates containing vinyl-modified bases have been used to study transcription by bacterial RNA polymerases. oup.com The results from such studies show that modifications in the major groove can influence protein-DNA interactions and enzymatic function, though the specific outcomes are dependent on the enzyme and the precise nature and context of the modification. oup.com Beyond its role as a substrate for polymerases, detailed investigations into the recognition and processing of 5-VdC-containing DNA by other enzyme systems, such as DNA repair glycosylases or nucleases, have not yet been reported.

Development and Application of 5 Vinyl 2 Deoxycytidine Based Molecular Tools

Design of Fluorescent Probes for Nucleic Acid Visualization via 5-Vinyl-2'-deoxycytidine

The visualization of nucleic acids within cellular environments is crucial for understanding their function and dynamics. This compound (5-VdC) has emerged as a valuable molecular tool for this purpose, primarily through its application in bioorthogonal chemistry. The key strategy involves the metabolic incorporation of 5-VdC into DNA, followed by its specific reaction with a fluorescently labeled probe.

The central reaction employed is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. lumiprobe.comwikipedia.orgcreative-biolabs.com In this reaction, the vinyl group of the incorporated 5-VdC (the electron-rich dienophile) reacts with an electron-poor tetrazine molecule that is chemically linked to a fluorophore. lumiprobe.comwikipedia.orgacs.org This ligation is known for its rapid kinetics and high specificity under physiological conditions, making it exceptionally suitable for labeling biomolecules in living systems without the need for toxic copper catalysts. lumiprobe.comnih.gov A variety of tetrazine-conjugated dyes, including coumarins and other fluorophores spanning the visible spectrum, can be used, allowing for flexibility in experimental design and multicolor imaging. lumiprobe.comacs.orgnih.govbiotium.com Some studies have shown that 5-vinyl-2'-deoxyuridine (B1214878) (VdU), a related compound, is superior to 5-VdC in terms of incorporation into viral DNA. biorxiv.orguzh.chnih.gov

The fluorogenic nature of some tetrazine-dye conjugates is a significant advantage; the fluorescence of the dye is quenched by the tetrazine moiety and is only "turned on" upon reaction with the vinyl group, which reduces background noise and enhances the signal-to-noise ratio. nih.govresearchgate.net This approach has been successfully used to visualize newly synthesized DNA in the nuclei of cultured cells. nih.govresearchgate.net

Table 6.1.1: Comparison of Bioorthogonal Reactions for Nucleic Acid Labeling

| Feature | iEDDA (5-VdC + Tetrazine) | CuAAC (EdU + Azide) |

| Reaction Type | Inverse-electron-demand Diels-Alder | Copper(I)-catalyzed Azide-Alkyne Cycloaddition |

| Catalyst Required | None (Copper-free) jenabioscience.com | Copper(I) |

| Toxicity Concern | Low; avoids cytotoxic copper catalyst | Potential cytotoxicity from copper catalyst |

| Reaction Speed | Very fast kinetics nih.gov | Fast kinetics |

| Conditions | Physiological (in vitro, in vivo) | Requires careful control of copper concentration |

| Primary Application | Live-cell imaging, in situ labeling lumiprobe.comnih.gov | Fixed-cell imaging, in vitro labeling researchgate.netnih.gov |

Affinity-Based Enrichment Strategies Using Biotinylated Tetrazines with this compound

Beyond visualization, the bioorthogonal reaction of 5-VdC can be harnessed for the isolation and enrichment of specific DNA populations. By replacing the fluorescent dye on the tetrazine probe with a high-affinity tag like biotin (B1667282), newly synthesized DNA containing 5-VdC can be selectively captured. lumiprobe.comlumiprobe.comlumiprobe.com

This method, sometimes termed Bio-orthogonal Tagging of Replicating DNA (BTRD), follows a straightforward workflow. lumiprobe.com First, cells are cultured with 5-VdC, which gets integrated into their DNA during replication. Following this metabolic labeling, the genomic DNA is extracted and fragmented. These fragments are then treated with a biotin-conjugated tetrazine. lumiprobe.combroadpharm.com The highly efficient iEDDA reaction covalently links biotin to the 5-VdC-labeled DNA fragments. Subsequently, these biotinylated fragments can be selectively isolated from the total DNA pool using streptavidin-coated magnetic beads or affinity columns. lumiprobe.comnih.gov

The high strength and specificity of the biotin-streptavidin interaction, combined with the selectivity of the bioorthogonal reaction, ensure a high degree of purity for the enriched nascent DNA. lumiprobe.comnih.gov This enriched DNA is suitable for a range of downstream analyses, including quantitative PCR and next-generation sequencing, enabling researchers to map active replication origins and study the dynamics of DNA synthesis across the genome. lumiprobe.com

Table 6.2.1: Workflow for Affinity-Based Enrichment of 5-VdC Labeled DNA

| Step | Description | Key Reagent(s) |

| 1. Metabolic Labeling | Cells are incubated with 5-VdC, which is incorporated into newly synthesized DNA during the S-phase. | This compound (5-VdC) |

| 2. DNA Extraction & Fragmentation | Genomic DNA is isolated from the cells and mechanically or enzymatically sheared into smaller fragments. | Standard DNA extraction kits, sonicator or restriction enzymes |

| 3. Bioorthogonal Ligation | Fragmented DNA is reacted with a biotin-conjugated tetrazine. The vinyl groups on the DNA react with the tetrazine. | Biotin-tetrazine conjugate lumiprobe.comsigmaaldrich.commedchemexpress.com |

| 4. Affinity Capture | Streptavidin-coated beads are added to the reaction mixture to bind the biotinylated DNA fragments. | Streptavidin-coated magnetic beads |

| 5. Washing & Elution | Non-biotinylated DNA is washed away, and the captured nascent DNA is eluted from the beads for analysis. | Wash buffers, elution buffer |

Strategies for DNA Synthesis Monitoring and Cell Proliferation Research Utilizing this compound

Monitoring the rate of DNA synthesis is a direct method for assessing cell proliferation. 5-VdC provides a modern, bioorthogonal alternative to traditional methods for this purpose. Similar to the widely used nucleoside analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU), 5-VdC is incorporated into DNA during replication. jenabioscience.combroadpharm.com However, its detection is far less harsh on the sample.

The strategy involves incubating cells with 5-VdC, which is taken up and integrated into the DNA of cells undergoing the S-phase of the cell cycle. lumiprobe.comjenabioscience.com The incorporated vinyl groups are then detected via the iEDDA reaction with a tetrazine-fluorophore conjugate. jenabioscience.com This allows for the identification and quantification of proliferating cells through techniques like flow cytometry and fluorescence microscopy. The fluorescence intensity directly correlates with the amount of incorporated 5-VdC, providing a quantitative measure of DNA synthesis. lumiprobe.com

A key advantage of the 5-VdC method over the BrdU assay is the elimination of the harsh DNA denaturation step (typically using hydrochloric acid or heat) required to expose the BrdU epitope for antibody binding. researchgate.netnih.gov This gentle, bioorthogonal detection preserves cellular architecture and antigenicity, making it more compatible with multi-color immunofluorescence protocols that aim to correlate cell proliferation with the expression of other proteins of interest.

Table 6.3.1: Comparison of 5-VdC and BrdU Methods for Cell Proliferation Analysis

| Feature | 5-VdC Method | BrdU Method |

| Labeling Molecule | This compound (nucleoside analog) | 5-Bromo-2'-deoxyuridine (nucleoside analog) |

| Detection Principle | Bioorthogonal iEDDA reaction with a tetrazine-fluorophore lumiprobe.com | Immunocytochemistry with an anti-BrdU antibody |

| DNA Denaturation | Not required researchgate.net | Required (e.g., HCl, heat, or DNase treatment) |

| Sample Integrity | Excellent preservation of cellular morphology and epitopes | Potential for epitope damage and structural alteration |

| Multiplexing | Highly compatible with simultaneous antibody staining | Can be challenging due to harsh denaturation step |

| Reagents | 5-VdC, Tetrazine-fluorophore | BrdU, Primary anti-BrdU antibody, Secondary fluorescent antibody |

Engineering Functional Nucleic Acids (Aptamers, DNAzymes) with this compound

The unique chemical handle provided by the vinyl group on 5-VdC allows for the post-synthetic modification of functional nucleic acids like aptamers and DNAzymes. oup.comflintbox.comrsc.org This capability enables the engineering of these molecules with enhanced or novel functionalities.

Aptamers are single-stranded DNA or RNA molecules selected for their ability to bind to specific targets. nih.govmdpi.com By incorporating 5-VdC into an aptamer sequence during its synthesis, one can later attach various payloads—such as fluorescent dyes, quenchers, or cross-linking agents—via the iEDDA reaction. This allows for the creation of custom biosensors where, for example, target binding induces a conformational change that alters the signal from an attached fluorophore.

DNAzymes are DNA-based catalysts. semanticscholar.orgclausiuspress.com The introduction of 5-VdC at specific positions within a DNAzyme sequence opens up possibilities for modulating its catalytic activity or attaching cofactors. Post-synthetic modification via the vinyl group can be used to introduce functionalities that are not accessible through standard nucleic acid synthesis, potentially leading to DNAzymes with improved catalytic efficiency or novel substrate specificities. mdpi.com

Table 6.4.1: Applications of 5-VdC in Engineering Functional Nucleic Acids

| Functional Nucleic Acid | Modification Strategy | Potential Application |

| Aptamer | Incorporate 5-VdC into the sequence, then react with a tetrazine-fluorophore. | Development of fluorescent biosensors for target detection. nih.govmdpi.com |

| Aptamer | Post-synthetically attach a therapeutic agent via the vinyl group. | Targeted drug delivery systems. |

| DNAzyme | Site-specific incorporation of 5-VdC near the catalytic core. | Modulation of catalytic activity through attached functional groups. |

| DNAzyme | Conjugate a reporter molecule (e.g., biotin, fluorophore) via 5-VdC. | Facilitate the detection and purification of the DNAzyme or its cleavage products. semanticscholar.org |

Applications in Live-Cell and In Situ Imaging of Nucleic Acids

The combination of metabolic labeling with 5-VdC and subsequent iEDDA ligation with fluorogenic tetrazine probes is a powerful strategy for imaging nucleic acids in their native context, including in living cells and whole tissues. researchgate.net The high reaction speed, bioorthogonality, and cell permeability of the components are key to its success in these challenging applications. acs.orgnih.gov

For live-cell imaging, cells are pulsed with 5-VdC to label replicating DNA. A cell-permeable and often fluorogenic tetrazine dye is then added, which rapidly reacts with the incorporated 5-VdC to generate a fluorescent signal. lumiprobe.comnih.gov This allows for the visualization of DNA synthesis in real-time, providing insights into S-phase progression and the spatiotemporal organization of DNA replication foci within the nucleus. uzh.chnih.govresearchgate.net The mild, non-disruptive nature of the labeling process is critical for maintaining cell viability and obtaining biologically relevant data over time. researchgate.net

In the context of tissues (in situ), an organism can be administered 5-VdC, leading to its incorporation into the DNA of proliferating cells. The tissue can then be excised, fixed, and sectioned. Staining these sections with a tetrazine-fluorophore reveals the precise locations of dividing cells within the complex tissue architecture. This is invaluable for studies in developmental biology, tissue regeneration, and cancer research, as it preserves the morphological integrity of the sample, which is often compromised by the harsh treatments required for other methods like BrdU staining. rsc.org

Table 6.5.1: Advantages of 5-VdC for Live and In Situ Imaging

| Feature | Advantage for Live-Cell/In Situ Imaging |

| Bioorthogonality | The reaction is highly specific and does not interfere with native biological processes. |

| Rapid Kinetics | Allows for "pulse-chase" experiments and capturing dynamic events with high temporal resolution. nih.gov |

| Fluorogenic Probes | "Turn-on" fluorescence minimizes background from unbound probes, increasing signal-to-noise. nih.govresearchgate.netlumiprobe.com |

| Mild Reaction Conditions | Preserves cell viability and the structural integrity of cells and tissues. researchgate.net |

| Cell Permeability | Both 5-VdC and tetrazine probes can cross the cell membrane, enabling labeling without permeabilization. acs.org |

Emerging Research Frontiers and Future Directions for 5 Vinyl 2 Deoxycytidine

Integration into Advanced Nucleic Acid Sequencing Methodologies

The landscape of DNA sequencing is continually evolving, with a drive towards greater speed, accuracy, and information density. 5-Vinyl-2'-deoxycytidine is poised to contribute to the development of novel sequencing-by-synthesis (SBS) and nanopore sequencing platforms. The vinyl group can serve as a unique bioorthogonal handle, allowing for specific labeling or modulation of DNA strands during the sequencing process.

In next-generation sequencing (NGS), the ability to enzymatically incorporate modified nucleotides is crucial. Research has shown that various DNA polymerases can accept nucleotides with modifications at the C5 position of pyrimidines. oup.com Specifically, DNA molecules containing 5-vinyl-dCTP have been prepared using polymerase incorporation, highlighting its potential as a substrate in sequencing workflows. frontiersin.org

Future sequencing methodologies could exploit the vinyl moiety in several ways:

Novel Termination Strategies: Analogous to the dideoxynucleotides (ddNTPs) used in Sanger sequencing which lack a 3'-OH group to terminate elongation, the vinyl group could be chemically modified post-incorporation to induce chain termination. libretexts.orgmicrobenotes.com This would offer a chemically-triggered alternative to enzymatic termination.

Enhanced Signal Generation: In fluorescence-based sequencing, the vinyl group can be "clicked" with a fluorophore-bearing probe, such as a tetrazine, via an inverse-electron-demand Diels-Alder (IEDDA) reaction. lumiprobe.comjenabioscience.com This approach could amplify the signal or introduce novel spectral properties for multi-color sequencing.

Nanopore Signature Modulation: In nanopore sequencing, where the identity of a base is determined by the change in ionic current as it passes through a nanopore, the bulky and chemically distinct vinyl group would generate a unique and easily distinguishable electrical signature. This could improve base-calling accuracy, particularly for distinguishing between cytosine and its epigenetic modifications. The principle is similar to how bisulfite treatment alters the signature of cytosine versus 5-methylcytosine (B146107). rsc.org

The development of sequencing platforms that can directly read or interact with vinyl-modified DNA would provide a new layer of information, complementing existing technologies. elementbiosciences.comabmgood.com

Novel Applications in Epigenetic Research and DNA Modification Mapping

Epigenetic modifications, such as the methylation of cytosine to form 5-methyl-2'-deoxycytidine (B118692) (5-mC), play a critical role in regulating gene expression. nih.gov The demethylating agent 5-aza-2'-deoxycytidine is a well-known epigenetic drug, demonstrating the therapeutic potential of targeting this pathway. nih.govmaxapress.com this compound offers a unique tool for mapping and studying these epigenetic landscapes.

The primary challenge in epigenetics is distinguishing modified bases from their canonical counterparts. Current methods, like bisulfite sequencing, rely on chemical reactions that can damage DNA. rsc.org The vinyl group on 5-vinyl-dC provides a bioorthogonal handle for an alternative, potentially less harsh, mapping strategy.

Key research directions include:

Metabolic Labeling and Mapping: Cells can be cultured with 5-vinyl-dC, which is incorporated into newly synthesized DNA. researchgate.netnih.gov The vinyl-tagged DNA can then be specifically labeled with probes (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via click chemistry. lumiprobe.comresearchgate.net This allows for the genome-wide mapping of DNA replication and identification of regions with active DNA synthesis. This approach is analogous to the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyl-2'-deoxycytidine (B116413) (EdC). researchgate.netresearchgate.net

Probing DNA Methyltransferase Activity: The interaction of DNA methyltransferases with substrates containing 5-vinyl-dC could be investigated. The vinyl group may alter the binding or catalytic activity of these enzymes, providing insights into their mechanism. Cytosine-5-methyltransferases have been shown to catalyze reactions with non-cofactor-like substrates, suggesting a potential for interaction with the vinyl group. mpg.de

Development of "Vinyl-Bisulfite" Sequencing: A future methodology could involve a chemical reaction specific to the vinyl group that imparts a unique property to the nucleotide, allowing it to be distinguished from cytosine and 5-methylcytosine during sequencing, thus creating a direct map of unmodified cytosine incorporation.

These applications would provide powerful new methods for dynamic studies of the epigenome, complementing existing techniques for analyzing static methylation patterns.

Engineering of Enzymes for Enhanced Recognition and Processing of Vinyl-Modified Nucleic Acids

The utility of 5-vinyl-dC is fundamentally dependent on its interaction with enzymes, particularly DNA polymerases. While many natural polymerases exhibit a surprising promiscuity and can incorporate modified nucleotides, engineering enzymes with enhanced efficiency and specificity for vinyl-modified substrates is a major frontier. nih.gov

Systematic studies have evaluated the ability of various DNA polymerases to incorporate dNTPs with modifications at the C5 position of pyrimidines. acs.org These studies provide a baseline for selecting and engineering polymerases for 5-vinyl-dC.

| Polymerase Family | Exemplar Polymerase | Observed Incorporation of Vinyl-Modified Nucleotides | Reference |

| Family A | Taq Polymerase | Can incorporate pyrimidines with C5 substitutions. | oup.com |

| Family B | Pwo, Vent (exo-), KOD XL | Shown to successfully incorporate 5-vinyl-dUTP and 5-vinyl-dCTP. | frontiersin.org |

| Family B | KOD Dash | Used in SELEX with modified TTPs. | frontiersin.org |

| Family X | Terminal deoxynucleotidyl transferase (TdT) | Tolerates a wide range of chemically modified dNTPs for template-independent synthesis. | nih.gov |

Future research in this area will focus on:

Directed Evolution: Using techniques like directed evolution, polymerases can be evolved to more efficiently incorporate 5-vinyl-dCTP, even in challenging sequence contexts. nih.gov This could lead to "vinyl-writer" enzymes for robust synthesis of vinyl-modified DNA.

Rational Design: Structural studies of polymerases in complex with vinyl-modified DNA can inform the rational design of mutants with improved properties. cardiff.ac.uk Understanding the steric and electronic interactions within the active site is key to enhancing substrate affinity and turnover.

Developing "Vinyl-Eraser" and "Vinyl-Reader" Enzymes: Beyond polymerases, engineering other enzymes to specifically recognize and process vinyl-modified DNA could be transformative. This could include developing nucleases that selectively cleave at vinyl-dC sites or binding proteins ("readers") that recognize vinyl-modified DNA for use in diagnostics or cellular imaging.

The development of a dedicated enzymatic toolbox for 5-vinyl-dC will be essential to unlock its full potential in synthetic biology and diagnostics. acs.org

Development of High-Throughput Screening Platforms Based on this compound Reactivity

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds. bmglabtech.comevotec.com The unique and reliable reactivity of the vinyl group makes 5-vinyl-dC an excellent component for the design of novel HTS platforms.

The core principle would be to use the incorporation of 5-vinyl-dC into a DNA substrate and then detect a change based on a subsequent chemical reaction at the vinyl position. For example, the IEDDA click reaction between a vinyl group and a tetrazine is highly efficient and can be made fluorogenic, providing a clear "turn-on" signal suitable for HTS. researchgate.net

Potential HTS applications include:

Screening for Polymerase Inhibitors: An assay could be designed where a DNA polymerase incorporates 5-vinyl-dCTP onto a primer. Subsequent addition of a fluorogenic tetrazine probe would result in a fluorescent signal. Compounds that inhibit the polymerase would prevent incorporation, leading to no signal. This provides a direct measure of enzyme activity.

Discovering Novel Bioorthogonal Reactions: A library of potential reaction partners could be screened against vinyl-modified DNA to discover new "click" reactions with unique properties (e.g., faster kinetics, different wavelength activation).

Identifying DNA-Binding Compounds: An HTS platform could screen for small molecules that bind to vinyl-modified DNA and either enhance or inhibit a subsequent reaction at the vinyl site, indicating sequence- or modification-specific binding. This could be used to find drugs that target specific DNA structures or sequences. nih.gov

These platforms would leverage the specificity of enzymatic incorporation and the precision of bioorthogonal chemistry to create robust and sensitive assays for discovering new drugs and biological tools. scispace.com

Theoretical and Computational Modeling of this compound in Nucleic Acid Structures and Interactions

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the structure, dynamics, and interactions of biomolecules at an atomic level. mdpi.com Applying these methods to 5-vinyl-dC can provide crucial insights that guide experimental work and the design of new applications.

Modeling can predict how the introduction of a vinyl group at the C5 position of cytosine affects the properties of DNA. While specific modeling studies on 5-vinyl-dC are nascent, research on other modified nucleosides provides a clear roadmap. oup.comnih.gov

Key areas for computational investigation include:

Structural Perturbations: MD simulations can reveal how the vinyl group alters the local and global structure of the DNA double helix. This includes effects on key parameters like base pairing, base stacking, sugar pucker, and the width of the major and minor grooves. The vinyl group's orientation and flexibility within the major groove are of particular interest.

Duplex Stability: Free energy calculations can be used to predict the thermodynamic stability of DNA duplexes containing 5-vinyl-dC. This information is critical for designing probes and primers for applications in diagnostics and PCR.

Enzyme-DNA Interactions: Modeling the active site of a DNA polymerase with a 5-vinyl-dCTP substrate can elucidate the molecular basis for its recognition and incorporation. nih.gov These simulations can identify key amino acid residues that interact with the vinyl group, providing targets for rational enzyme engineering.

Electronic Properties: Quantum mechanics calculations can be used to understand the electronic properties of the vinyl group and how they influence its reactivity in bioorthogonal reactions. acs.org This can aid in the design of more efficient reaction partners.

By providing a detailed, dynamic picture of 5-vinyl-dC within a biological context, computational modeling will be an indispensable tool for accelerating the development of new technologies based on this modified nucleoside.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.